(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Catalog No.
S1937958
CAS No.
900503-70-0
M.F
C10H17F3N2O3
M. Wt
270.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone ...

CAS Number

900503-70-0

Product Name

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid

Molecular Formula

C10H17F3N2O3

Molecular Weight

270.25 g/mol

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m0./s1

InChI Key

HKHKOEMMPVPVOS-FJXQXJEOSA-N

SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O

S-TBMI as an Organocatalyst

S-TBMI is being researched for its potential as an organocatalyst in asymmetric reactions. Organocatalysts are small organic molecules that can accelerate chemical reactions and influence the stereochemical outcome of the reaction. Chiral organocatalysts, like S-TBMI, can be particularly useful in synthesizing enantiopure molecules, which are essential for many drugs and other pharmaceuticals PubChem: (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetate: .

TFA as a deprotecting agent

TFA is a strong Brønsted-Lowry acid commonly used in organic chemistry as a deprotecting agent. Deprotection refers to the removal of a protecting group that is introduced to shield a functional group during a synthesis while allowing for chemical modifications at other parts of the molecule. TFA's strong acidity allows it to cleave certain protecting groups efficiently ScienceDirect: Trifluoroacetic acid: .

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a chiral compound characterized by its imidazolidinone structure, which features a tert-butyl group and a methyl substituent. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of the trifluoroacetic acid moiety enhances its solubility and reactivity, making it an interesting candidate for various chemical transformations and biological studies.

The chemical behavior of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid can be analyzed through several types of reactions:

  • Nucleophilic Substitution: The trifluoroacetate group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoroacetate.
  • Acid-Base Reactions: The acidic nature of the trifluoroacetic acid allows it to engage in proton transfer reactions, influencing the compound's reactivity in various environments.
  • Formation of Derivatives: The imidazolidinone structure can undergo ring-opening or modification reactions, leading to the formation of diverse derivatives that may exhibit different biological activities.

Research into the biological activity of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid indicates potential pharmacological properties. Its structure suggests that it may interact with biological targets through mechanisms such as enzyme inhibition or receptor binding. Computational models have been employed to predict its activity spectra, suggesting that it could possess therapeutic potential in areas such as anti-inflammatory or anti-cancer treatments .

The synthesis of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid typically involves several steps:

  • Formation of Imidazolidinone: Starting materials such as amino acids or their derivatives can be reacted with appropriate carbonyl compounds under controlled conditions to form the imidazolidinone core.
  • Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions, often utilizing strong bases to facilitate the substitution.
  • Trifluoroacetylation: The final step involves treating the imidazolidinone with trifluoroacetic anhydride or trifluoroacetic acid to obtain the desired trifluoroacetate derivative.

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting specific biological pathways.
  • Chemical Synthesis: It can serve as a building block in organic synthesis, particularly in creating more complex molecular architectures.
  • Biochemical Research: Investigating its interactions with biological systems can provide insights into enzyme mechanisms or receptor functions.

Interaction studies using computational methods like molecular docking have been employed to explore how (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid engages with various biological targets. These studies often reveal binding affinities and interaction profiles that help predict its pharmacological effects and inform further experimental validation .

Several compounds share structural similarities with (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid, each exhibiting unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-MethylimidazolidinoneContains an imidazolidinone corePotential anti-inflammatorySimpler structure without tert-butyl
1-MethylimidazoleImidazole ring with a methyl groupAntimicrobial propertiesLacks the imidazolidinone framework
4-ImidazolidinoneSimilar ring structure but different substituentsVaries widely based on modificationsMore versatile due to variable substituents

The uniqueness of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid lies in its specific combination of steric bulk from the tert-butyl group and the electronic effects from the trifluoroacetate, which may enhance its interaction with biological targets compared to simpler analogs.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14
Ge et al. Oxygenase-catalyzed ribosome hydroxylation occurs in prokaryotes and humans. Nature Chemical Biology, doi: 10.1038/nchembio.1093, published online 28 October 2012 http://www.nature.com/naturechemicalbiology

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